molecular formula C13H10N2S B11880587 5-Methyl-2-(quinolin-5-yl)thiazole

5-Methyl-2-(quinolin-5-yl)thiazole

Cat. No.: B11880587
M. Wt: 226.30 g/mol
InChI Key: ZMESWJGDSWNCRF-UHFFFAOYSA-N
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Description

5-Methyl-2-(quinolin-5-yl)thiazole is a synthetic heterocyclic compound designed for advanced medicinal chemistry and antimicrobial research. It features a molecular hybrid structure that combines a quinoline moiety with a methyl-substituted thiazole ring, a design strategy known to produce synergistic biological effects . This specific architecture makes it a valuable scaffold for investigating new therapeutic agents, particularly against multidrug-resistant bacterial and fungal pathogens . The compound's research value is rooted in the established pharmacological importance of its constituent parts. The thiazole nucleus is a privileged structure in antimicrobial drugs, found in approved agents such as the antibiotic aztreonam and the antifungal abafungin . Similarly, the quinoline scaffold is present in well-known antibacterial agents like ciprofloxacin . Hybridizing these two pharmacophores into a single molecule is a rational approach to developing novel agents that may overcome existing resistance mechanisms . Preliminary investigations into analogous quinoline-thiazole hybrids suggest this class of compounds exhibits promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger . The methyl substituent on the thiazole ring allows researchers to probe the structure-activity relationship (SAR), as electron-donating groups at this position have been associated with enhanced antifungal potency in related structures . The primary mechanism of action for such hybrids is under investigation but may involve inhibition of critical bacterial enzymes, such as DNA gyrase, or disruption of fungal cell membrane integrity . This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this compound for in vitro studies focused on antimicrobial susceptibility testing, SAR analysis, and target identification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-2-quinolin-5-yl-1,3-thiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-2-6-12-10(11)5-3-7-14-12/h2-8H,1H3

InChI Key

ZMESWJGDSWNCRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2 Quinolin 5 Yl Thiazole and Its Analogues

Established Synthetic Pathways for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of synthesizing quinoline-thiazole hybrids. Classical and modern organic reactions are employed to construct this five-membered heterocycle, which can then be appended to or built upon the quinoline (B57606) structure.

Hantzsch Synthesis and its Variations

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis is a fundamental and widely used method for constructing the thiazole ring. chemhelpasap.comsynarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. chemhelpasap.comyoutube.comyoutube.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. youtube.com This method is known for its simplicity and often results in high yields. chemhelpasap.com

The mechanism involves the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-halocarbonyl in an SN2 reaction. youtube.com This is followed by a cyclization step where the nitrogen attacks the carbonyl carbon, and a final dehydration step furnishes the aromatic thiazole ring. chemhelpasap.com

Variations of the Hantzsch synthesis have been developed to accommodate a wider range of substrates and to control regioselectivity. For instance, reacting α-haloketones with N-monosubstituted thioureas under acidic conditions can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The reaction conditions, such as the acidity of the medium, can influence the product distribution. rsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

ReactantsConditionsProduct TypeReference
α-Haloketone and ThioamideNeutral or basicSubstituted Thiazole chemhelpasap.com
α-Haloketone and N-monosubstituted thiourea (B124793)Acidic (e.g., 10M-HCl-EtOH)Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles rsc.org
3-Chloroacetylacetone and ThiobenzamideSolution phase, kinetic studies performed2-Aryl-4-methyl-5-acetylthiazole researchgate.net

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and N-C-S Fragments

Beyond the classic thioamide, other sources of the N-C-S fragment can be used in cyclization reactions with α-halocarbonyl compounds to form thiazoles. Thiosemicarbazones, for example, serve as valuable precursors. The reaction of thiosemicarbazones with α-halocarbonyls like ethyl chloroacetate (B1199739) or chloroacetone (B47974) leads to the formation of substituted thiazoles. researchgate.netnih.gov This approach has been successfully used to synthesize a series of quinolines bearing a thiazole moiety. researchgate.netnih.gov

The general mechanism involves the nucleophilic attack of the sulfur atom from the thiosemicarbazone onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and dehydration, a pathway similar to the Hantzsch synthesis. This method is versatile and allows for the introduction of various substituents on the final thiazole ring. For example, the reaction between thiosemicarbazone derivatives and 3-chloroacetylacetone has been used to obtain the corresponding thiazole derivatives. orientjchem.org

Approaches for Constructing Quinoline-Thiazole Hybrids

The creation of quinoline-thiazole hybrids involves linking the two heterocyclic scaffolds. This can be achieved through various synthetic strategies, including condensation reactions and multi-component reactions.

Condensation Reactions for Scaffold Linkage

Condensation reactions are a common and effective method for linking pre-functionalized quinoline and thiazole precursors. A prominent example involves the reaction of quinoline-carbaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. orientjchem.org This intermediate can then undergo cyclization with an α-halocarbonyl compound, such as 3-chloroacetylacetone, to yield the final quinoline-thiazole hybrid. orientjchem.org

Another approach involves the reaction of 2-quinolone thiosemicarbazone derivatives with 2-bromoacetophenones. nih.gov This reaction, often carried out in the presence of a base like triethylamine (B128534) at room temperature, directly couples the two heterocyclic systems. nih.gov These condensation strategies offer a modular approach, allowing for the synthesis of a diverse library of quinoline-thiazole derivatives by varying the substituents on both the quinoline and the thiazole precursors.

Ultrasound irradiation has also been employed to facilitate the synthesis of thiazole-quinoline hybrids, offering advantages such as shorter reaction times and good yields. rsc.org

Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs) have gained prominence as a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net MCRs are particularly well-suited for the synthesis of diverse heterocyclic compounds, including quinoline and thiazole derivatives. researchgate.netrsc.org

In the context of quinoline-thiazole hybrids, a four-component reaction has been reported for the synthesis of thiazole-fused quinolines. researchgate.net This reaction involves the combination of α-enolized thioesters, cysteamine, an aromatic aldehyde, and another component in a one-pot process. researchgate.net Similarly, three-component reactions utilizing precursors like 2-(2-benzylidene hydrazinyl)-4-methylthiazole have been used to generate complex thiazole analogues. nih.gov The ability of MCRs to combine three or more reactants in a convergent manner makes them a highly efficient strategy for creating libraries of structurally diverse quinoline-thiazole derivatives. rsc.org

Table 2: Comparison of Synthetic Approaches for Quinoline-Thiazole Hybrids

Synthetic ApproachKey FeaturesExample ReactionReference
Condensation ReactionsStepwise linking of pre-formed scaffolds, modular.Quinoline-thiosemicarbazone + α-halocarbonyl orientjchem.org
Multi-Component Reactions (MCRs)One-pot synthesis, high efficiency and atom economy, generates diversity.Four-component reaction of α-enolized thioesters, cysteamine, and aromatic aldehydes. researchgate.net

Green Chemistry Principles in the Synthesis of Quinoline-Thiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve safety. researchgate.net For quinoline-thiazole derivatives, this includes the use of greener solvents, alternative energy sources, and catalytic methods.

The Friedländer condensation, a classic method for quinoline synthesis, has been adapted to be more environmentally friendly by using microwave irradiation and solvent-free conditions. frontiersin.org This approach can significantly reduce reaction times and improve yields. frontiersin.org For thiazole synthesis, reactions have been developed that proceed efficiently in water at room temperature, eliminating the need for catalysts and hazardous organic solvents. frontiersin.org

The use of ultrasound irradiation is another green technique that has been successfully applied to the synthesis of thiazole derivatives. nih.gov This method often leads to shorter reaction times, milder conditions, and high yields. nih.gov Furthermore, the development of reusable catalysts, such as chitosan-based biocatalysts, aligns with green chemistry principles by allowing for easy separation and recycling, thus reducing waste. nih.gov These green methodologies are being explored to make the synthesis of complex molecules like quinoline-thiazole hybrids more sustainable. researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization Techniques for Novel Quinoline-Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterization.

¹H NMR: Proton NMR spectra provide crucial information about the chemical environment of hydrogen atoms in the molecule. For quinoline-thiazole derivatives, characteristic signals are observed for the aromatic protons of both the quinoline and thiazole rings, as well as any substituents. nih.gov For instance, in one series of derivatives, the proton at the 4th position of the quinoline ring appeared as a singlet between δ 8.68 and 8.78 ppm, while the proton at the 5th position of the thiazole ring was observed as a singlet between δ 7.21 and 7.81 ppm. nih.govacs.org Protons of methyl groups, like the one in 5-Methyl-2-(quinolin-5-yl)thiazole, typically appear as sharp singlets in the aliphatic region of the spectrum. nih.gov

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. The spectra of quinoline-thiazole compounds show distinct signals for the carbons of the heterocyclic rings and any attached functional groups. acs.org For example, the carbon atoms of the thiazole ring nucleus have been assigned peaks appearing at δ 156.8 and 148.9 ppm, while carbons of the quinoline ring nucleus resonate in the range of δ 126.3 to 151.9 ppm. niscpr.res.in The carbon of a methyl group on the thiazole ring would be expected in the upfield region of the spectrum. nih.gov 2D NMR techniques such as COSY, HSQC, and HMBC are often used to make unambiguous assignments of all proton and carbon signals. scielo.br

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of the synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) , often using electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the confirmation of the molecular formula. rsc.orgacs.org In many cases, the [M+1]⁺ or [M+H]⁺ peak is the most prominent ion observed, confirming the molecular weight of the compound. acs.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule.

Characteristic absorption bands in the IR spectrum can confirm structural features. For example, the C=N stretching vibration of the thiazole and quinoline rings typically appears in the region of 1620-1536 cm⁻¹. niscpr.res.in The presence of other groups, such as carbonyls (C=O) or amines (N-H), would give rise to strong, characteristic absorptions. nih.govniscpr.res.in

X-ray Crystallography provides the most definitive structural proof.

When a synthesized compound can be grown as a single crystal, single-crystal X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms in the solid state. nih.govacs.org This technique provides unambiguous confirmation of the compound's structure, including bond lengths, bond angles, and stereochemistry. acs.org For example, analysis of a quinoline-based thiazole derivative revealed a nearly flat structure with specific dihedral angles between the different ring systems. acs.org

Elemental Analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed structure to support its identity and purity. niscpr.res.in

Investigative Studies on the Biological Activities of Quinoline Thiazole Compounds Excluding Clinical Human Trial Data

Antimicrobial Efficacy Investigations

Quinoline-thiazole derivatives have been a subject of interest for their broad-spectrum antimicrobial activities.

Antibacterial Activity Assessments

Studies have shown that certain quinoline-thiazole derivatives possess notable antibacterial properties. For instance, compounds 4g and 4m demonstrated significant activity against Staphylococcus aureus (ATCC 6538) with Minimum Inhibitory Concentration (MIC) values of 7.81 μg/mL. acs.org In comparison to standard antibiotics like ciprofloxacin (B1669076) and chloramphenicol (B1208), these compounds exhibit a promising antibacterial profile. nih.gov Specifically, compound 4g was found to be eight times more effective than chloramphenicol against a methicillin-resistant S. aureus (MRSA) clinical isolate, with a MIC90 of 3.91 μg/mL. acs.org Similarly, compound 4m was four times more effective against the same MRSA strain. acs.org

Further research into novel thiazole-quinolinium derivatives has revealed their potent bactericidal activity against both Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus, and some Gram-negative organisms like NDM-1 Escherichia coli. rsc.org Some of these derivatives were observed to alter bacterial cell morphology, causing the cells to elongate. rsc.org

The antibacterial efficacy of thiazole (B1198619) derivatives is often attributed to the presence of specific functional groups. For example, the introduction of an imidazotriazole ring has been shown to enhance activity against Staphylococcus epidermidis. nih.gov Additionally, 2,5-dichloro thienyl-substituted thiazoles with amino or 8-quinolinyl moieties have demonstrated enhanced antimicrobial activity with MIC values between 6.25 and 12.5 µg/mL against various bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline-Thiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
4gStaphylococcus aureus (ATCC 6538)7.81 acs.org
4mStaphylococcus aureus (ATCC 6538)7.81 acs.org
4nStaphylococcus aureus (ATCC 6538)62.50 acs.org
4gMethicillin-resistant S. aureus (MRSA)3.91 acs.org
4mMethicillin-resistant S. aureus (MRSA)7.81 acs.org
Thiazole-quinolinium derivativesGram-positive and Gram-negative bacteriaPotent bactericidal activity rsc.org
2,5-dichloro thienyl-substituted thiazolesVarious bacterial strains6.25-12.5 nih.gov

Antifungal Activity Assessments

Several quinoline-thiazole derivatives have demonstrated significant antifungal effects. Compounds 4d, 4i, 4k, 4l, and 4m were particularly effective against Candida albicans (ATCC 24433), with a MIC90 value of 1.95 μg/mL. acs.orgnih.gov Other derivatives, such as 4e and 4n, also showed activity with a MIC90 of 3.91 μg/mL against the same strain. acs.orgnih.gov

Against Candida glabrata (ATCC 90030), compounds 4b, 4e, and 4f exhibited extraordinary anticandidal activity, with MIC90 values less than 0.06 μg/mL, surpassing the efficacy of the reference drug ketoconazole. acs.org A broader study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives confirmed their very strong antifungal effect against clinical C. albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov

The mechanism of antifungal action for many quinolones is believed to involve the inhibition of lanosterol (B1674476) 14α-demethylase (LDM), an enzyme crucial for ergosterol (B1671047) production and fungal cell integrity. acs.org

Table 2: Antifungal Activity of Selected Quinoline-Thiazole Derivatives against Candida Species

CompoundFungal StrainMIC90 (μg/mL)
4d, 4i, 4k, 4l, 4mCandida albicans (ATCC 24433)1.95 acs.orgnih.gov
4e, 4nCandida albicans (ATCC 24433)3.91 acs.orgnih.gov
4b, 4e, 4fCandida glabrata (ATCC 90030)<0.06 acs.org
4a, 4d, 4i, 4k-nCandida glabrata (ATCC 90030)1.95 acs.org

Antitubercular Activity Studies

Research into the antitubercular potential of quinoline-thiazole compounds is ongoing. While direct studies on "5-Methyl-2-(quinolin-5-yl)thiazole" are not extensively detailed in the provided results, related structures show promise. For instance, novel isatin-tethered quinolines have been developed and assessed for their action against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov One such compound, Q8b, demonstrated potent activity with MICs of 0.06, 0.24, and 1.95 µg/mL against these strains, respectively. nih.gov This highlights the potential of the quinoline (B57606) scaffold in developing new anti-TB agents. nih.gov

Antineoplastic and Antiproliferative Activity Research

The anticancer properties of quinoline-thiazole derivatives have been a significant area of investigation, with studies focusing on their cytotoxicity against various cancer cell lines and the underlying mechanisms of action.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of quinoline-thiazole and related compounds against a range of human cancer cell lines.

Leukemia, Glioblastoma, and Prostate Cancer: A series of thiazole-quinoline hybrid compounds were tested for their in vitro cytotoxic activity against glioblastoma (SF-295), leukemia (HL-60), and prostate cancer (PC-3) cell lines. rsc.org Compound 4c, in particular, showed promising cytotoxicity against the HL-60 cell line with an IC50 value of 2.41 μM. rsc.org

Breast and Liver Cancer: Synthesized thiazole derivatives (4a–c) and 5 have been shown to suppress the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com Compound 4c, in particular, exhibited promising antiproliferative activity against MCF-7 cells. mdpi.com

Colon, Lung, and Melanoma Cancer: Thiazole derivatives have shown antineoplastic activity against various tumor types, including human glioblastoma and melanoma cells. researchgate.net In one study, compound 5a was found to be highly toxic to human glioblastoma U251 cells and human melanoma WM793 cells. researchgate.net Another study reported that compounds 24a and 24b showed remarkable activity against colon carcinoma HCT-15, and 24b was highly effective against lung cancer NCIeH322 M. nih.gov

Multi-Cancer Cell Line Screening: A novel series of 2,4-disubstituted thiazole derivatives were evaluated for their cytotoxic activities against four human cancer cell lines, with some compounds showing potent inhibition of tubulin polymerization. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
4cLeukemia (HL-60)2.41 rsc.org
5aHuman Glioblastoma (U251)Highly toxic researchgate.net
5aHuman Melanoma (WM793)Highly toxic researchgate.net
24a, 24bColon Carcinoma (HCT-15)Remarkable activity nih.gov
24bLung Cancer (NCIeH322 M)High efficacy nih.gov
6cMelanoma (SK-MEL-28)3.46 nih.gov

Mechanism of Action Studies in Cancer Biology (e.g., apoptosis induction, enzyme inhibition)

Understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents.

Apoptosis Induction: Several studies have indicated that thiazole derivatives can induce apoptosis in cancer cells. For example, compound 4c was shown to activate apoptosis in MCF-7 cancer cell lines. mdpi.com The apoptotic process was confirmed through Annexin V FITC/PI assays. mdpi.com Another study on indolo–pyrazole derivatives revealed that compound 6c induced apoptosis, characterized by morphological and nuclear alterations such as apoptotic body formation and condensed or fragmented nuclei. nih.gov

Enzyme Inhibition: A key mechanism of action for many anticancer drugs is the inhibition of specific enzymes involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition: Several thiazole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division. Compound 6c was found to inhibit tubulin polymerization by about 60%. nih.gov A separate study on novel thiazole-2-acetamide derivatives also identified potent tubulin polymerization inhibitors, with compound 10a being the most effective with an IC50 value of 2.69 μM. nih.gov

Kinase Inhibition: Dasatinib, a well-known anticancer drug containing a thiazole ring, is a multitarget inhibitor of BCR-ABL and other tyrosine kinases. nih.gov This highlights the potential of the thiazole scaffold in designing kinase inhibitors. Novel thiazole derivatives have been investigated for their ability to inhibit key protein kinases like EGFR, HER2, VEGFR-2, and CDK2. acs.org

DNA Interaction: The electrochemical behavior of compound 4c suggested an interaction with DNA, which could contribute to its cytotoxic effects. rsc.org

Anti-inflammatory and Immunomodulatory Research

The quinoline and thiazole scaffolds are integral to many compounds exhibiting anti-inflammatory and immunomodulatory effects. taylorandfrancis.comnih.gov Research into hybrid molecules incorporating both moieties has sought to leverage their individual properties to create more potent agents. Studies have shown that these compounds can modulate the inflammatory cascade by affecting the production of key signaling molecules known as cytokines.

For instance, certain quinoline-thiazolidinedione hybrids have been investigated for their ability to suppress pro-inflammatory cytokines. bohrium.com In one study, compounds designated as LPSF/ZKD2 and LPSF/ZKD7 demonstrated a significant, dose-dependent reduction in the levels of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). bohrium.com Another derivative from the same series, LPSF/ZKD4, was found to markedly decrease the expression of Interleukin-6 (IL-6) at a concentration of 50 μM. bohrium.com The anti-inflammatory action of some of these hybrids is linked to their agonist activity on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of inflammation and metabolism. bohrium.com

Furthermore, other research on quinoline-based thiazolidinone derivatives has identified compounds with significant anti-inflammatory potency in carrageenan-induced edema models, a common method for assessing anti-inflammatory activity in vivo. nih.gov One derivative, compound 22, which incorporates an indole (B1671886) ring system, showed noteworthy inhibition of edema that was sustained and enhanced over a four-hour period, comparing favorably to the standard anti-inflammatory drug indomethacin. nih.gov The diverse biological activities of thiazole derivatives, including their anti-inflammatory effects, are well-documented, making the quinoline-thiazole combination a subject of continuing interest. taylorandfrancis.comfrontiersin.org

Compound/ClassResearch FindingModel SystemReference(s)
LPSF/ZKD2 & LPSF/ZKD7 Showed significant, dose-dependent decrease in IFN-γ and TNF-α concentration.ELISA bohrium.com
LPSF/ZKD4 Significantly reduced IL-6 expression at 50 μM concentration.ELISA bohrium.com
Compound 22 (Thiazolidinone) Produced significant edema inhibition, enhanced up to 4 hours post-administration.Carrageenan-induced paw edema nih.gov
Quinoline-Thiazole Hybrids Recognized for potential anti-inflammatory and immunomodulatory properties.General Review taylorandfrancis.comnih.gov

Enzyme Inhibition Studies

The ability of quinoline-thiazole compounds to inhibit specific enzymes is a major focus of research, targeting pathways involved in cancer, bacterial infections, and other pathological conditions.

Tyrosine kinases are critical enzymes in cellular signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic inhibitors.

BCR-ABL1: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Molecular docking studies have explored the potential of quinoline-thiazole hybrids to inhibit this enzyme. In one such study, a series of seven thiazole-containing 4-aminoquinolines (1a-1g) were evaluated in silico against the human ABL1 kinase domain. researchgate.net The calculations revealed that these compounds could favorably interact with the enzyme's active site, with binding energies ranging from -7.2 to -8.9 kcal/mol. researchgate.net These findings suggest a plausible mechanism for the observed cytotoxic activity of these compounds against leukemia cell lines. researchgate.net

CompoundPredicted Binding Energy (kcal/mol)Target EnzymeReference(s)
1a -8.9BCR-ABL1 Tyrosine Kinase researchgate.net
1b -8.1BCR-ABL1 Tyrosine Kinase researchgate.net
1c -8.0BCR-ABL1 Tyrosine Kinase researchgate.net
1d -8.9BCR-ABL1 Tyrosine Kinase researchgate.net
1e -7.2BCR-ABL1 Tyrosine Kinase researchgate.net
1f -7.9BCR-ABL1 Tyrosine Kinase researchgate.net
1g -7.7BCR-ABL1 Tyrosine Kinase researchgate.net
Rebastinib (Reference) -17.3BCR-ABL1 Tyrosine Kinase researchgate.net

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase implicated in various solid tumors. Several quinoline and quinazoline-based derivatives have been designed as EGFR inhibitors. researchgate.netnih.gov A series of novel quinazoline-based thiazole derivatives showed significant cytotoxic effects against multiple cancer cell lines. researchgate.net Specifically, compounds 4i and 4j displayed potent in vitro EGFR kinase inhibitory activity, with IC₅₀ values of 3.21 nM and 3.62 nM, respectively, against the EGFRT790M/C797S mutant. researchgate.net Another study on Schiff's base derivatives bearing quinoline nuclei identified a compound with an IC₅₀ value of 0.12 µM against the EGFR receptor. researchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Quinazoline-thiazole hybrids have been developed as potential anti-angiogenic agents by targeting VEGFR-2. One study reported a series of compounds (SA01–SA07) designed to inhibit this kinase. In silico and in vitro assessments confirmed their affinity for the VEGFR-2 kinase domain, and subsequent assays demonstrated their ability to inhibit vascular cell proliferation and motility, confirming their anti-angiogenic potential.

Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins. As this enzyme is vital for bacterial survival but absent in the cytoplasm of mammalian cells, it represents an attractive target for developing new antibacterial agents. Research has shown that novel structural hybrids of quinoline and thiazole are promising candidates for PDF inhibition. In particular, a thiazolidin-4-one derivative (3d ) and a 2,3-dihydrothiazole (B1197258) derivative (5c ) demonstrated good PDF inhibitory activity. These experimental findings were supported by molecular docking studies, which showed a high binding affinity and low docking energy score for these compounds, suggesting they could serve as leads for novel bacterial PDF inhibitors.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Both quinoline and thiazole derivatives have been independently identified as classes of heterocyclic compounds with the potential to inhibit XO. While specific studies focusing on quinoline-thiazole hybrids as XO inhibitors are not prominent in the reviewed literature, the known activity of the individual scaffolds provides a strong rationale for investigating such conjugates for the management of hyperuricemia.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. CA inhibitors are used as diuretics and for treating glaucoma. Research on quinazolinone derivatives, which are structurally related to quinolines, has identified competitive inhibitors of human carbonic anhydrase-II (hCA-II). For example, compound 4g (3-Amino-2-(3-nitrophenyl)quinazolin-4(3H)-one) showed an IC₅₀ value of 14.0 µM against hCA-II, which was more potent than the standard drug acetazolamide (B1664987) (IC₅₀ = 19.6 µM). Similarly, thiazole-based sulfonamides have been synthesized and evaluated as CA inhibitors, with some compounds showing high affinity for the enzyme's active site. The integration of a thiazole ring can enhance binding affinity and flexibility, suggesting that quinoline-thiazole sulfonamide hybrids could be a promising area for inhibitor design.

CompoundTarget EnzymeIC₅₀ (µM)Reference(s)
4g hCA-II14.0 ± 0.60
4c hCA-II21.1 ± 1.36
4d hCA-II21.5 ± 0.52
4o hCA-II22.0 ± 0.40
Acetazolamide (Std.) hCA-II19.6 ± 1.23

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. researchgate.net This enzyme, particularly its ATP-binding subunit GyrB, is a validated target for antibacterial drugs that is distinct from mammalian topoisomerases. The quinoline core is a well-established pharmacophore for DNA gyrase inhibition, famously represented by the fluoroquinolone class of antibiotics.

Studies on novel quinoline-thiazole derivatives have confirmed that their antibacterial action can be attributed to the inhibition of DNA gyrase. researchgate.net For example, compounds 4g and 4m from a synthesized series were shown to inhibit the supercoiling activity of the enzyme in an electrophoretic assay. researchgate.net Further research into thiazole-based compounds has identified potent inhibitors of E. coli DNA gyrase. Compound 11b (a coumarin-based thiazole) exhibited an IC₅₀ of 182 nM, which was nearly as effective as the reference inhibitor novobiocin (B609625) (IC₅₀ = 170 nM). These findings highlight the potential of combining the quinoline and thiazole scaffolds to develop novel and potent DNA gyrase inhibitors.

Compound/ClassTarget/OrganismActivity MetricValueReference(s)
Compound 4g E. coli ATCC 35218MIC₉₀7.81 µg/mL
Compound 4m E. coli ATCC 35218MIC₉₀7.81 µg/mL
Compound 11b E. coli DNA GyraseIC₅₀182 nM
Compound 11e E. coli DNA GyraseIC₅₀190 nM
Compound 12b E. coli DNA GyraseIC₅₀197 nM
Novobiocin (Ref.) E. coli DNA GyraseIC₅₀170 nM

Investigations into Other Pharmacological Activities

Beyond the primary areas of investigation, the versatile quinoline-thiazole scaffold has been explored for a range of other potential therapeutic applications. These studies, conducted in non-human, preclinical models, highlight the broad pharmacological potential of this chemical class.

Antileishmanial Potency

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and safer treatments is a significant area of pharmaceutical research. Quinoline derivatives, historically recognized for their antimalarial properties, have also been investigated for their potential against Leishmania. nih.gov

Research into quinoline-based compounds has demonstrated that the introduction of various heterocyclic rings, including thiazole, can yield significant antileishmanial activity. In one study, a series of quinoline analogues were modified at the C-4 position with different functional groups. nih.gov The results indicated that analogues featuring a thiazole, isothiazole, or thiadiazole fragment were capable of maintaining antileishmanial activity against Leishmania major intracellular amastigotes, with IC₅₀ values in the low micromolar range. nih.gov For instance, certain analogues showed activity between 1.2 and 5.8 µM. nih.gov

Similarly, studies on quinolones derived from the natural product zanthosimuline (B12824340) have identified compounds with notable activity against Leishmania infantum amastigotes. One such alkaloid demonstrated an inhibitory activity of 14.7 μM on intramacrophage amastigotes without exhibiting cytotoxicity. nih.gov Further research on related 1,3,4-thiadiazole (B1197879) derivatives (a class of compounds structurally related to thiazoles) also revealed good antileishmanial activity against both promastigote and amastigote forms of L. major. mui.ac.ir

Table 1: Antileishmanial Activity of Selected Quinoline and Thiazole-Related Compounds

Compound Type Target Species Form Activity Metric Value (µM) Source
Quinoline-Thiazole Analogues L. major Amastigote IC₅₀ 1.2 - 5.8 nih.gov
Zanthosimuline-derived Quinolone L. infantum Amastigote IC₅₀ 14.7 nih.gov
Thiadiazole Derivative (Compound II) L. major Promastigote IC₅₀ 44.4 mui.ac.ir
Thiadiazole Derivative (Compound II) L. major Amastigote IC₅₀ 64.7 mui.ac.ir
Quinoline-Phosphine Oxide Derivative (59) Leishmania Amastigote IC₅₀ 1.39 nih.gov

Anti-HIV Activity

The thiazole ring is a structural component of Ritonavir, an antiretroviral medication used to treat HIV/AIDS. nih.govnih.gov Ritonavir functions as a pharmacokinetic enhancer by inhibiting cytochrome P450-3A4 (CYP3A4), an enzyme that metabolizes protease inhibitors. nih.govyoutube.com This has spurred research into other thiazole-containing compounds as potential anti-HIV agents.

Studies have explored various derivatives, including thiazolyl thiourea (B124793) compounds, as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of these compounds demonstrated potent inhibition of HIV replication with subnanomolar IC₅₀ values and high selectivity indices, indicating low toxicity to human peripheral blood mononuclear cells. nih.gov For example, the most promising compound from one study, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, was effective against NNRTI-resistant HIV-1 strains and had a selectivity index greater than 100,000. nih.gov

Furthermore, research into isoquinoline-based compounds, which share a bicyclic aromatic structure with quinolines, has yielded potent CXCR4 antagonists. mdpi.com The CXCR4 receptor is a coreceptor used by some strains of HIV to enter host cells. Several of these isoquinoline (B145761) analogues demonstrated excellent antiviral activity against both HIV-1 and HIV-2, with EC₅₀ values below 100 nM, while showing no cytotoxicity to MT-4 cells. mdpi.com

Table 2: Anti-HIV Activity of Selected Thiazole and Isoquinoline Compounds

Compound Class Target Activity Metric Value Source
Thiazolyl Thiourea Derivatives HIV Replication IC₅₀ Subnanomolar nih.gov
N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea HIV-1 (Wild-type & Resistant) Selectivity Index >100,000 nih.gov
Isoquinoline-based CXCR4 Antagonists HIV-1 and HIV-2 EC₅₀ <100 nM mdpi.com

Antioxidant Effects

The development of compounds that can mitigate oxidative stress is of significant interest in pharmacology. Both quinoline and thiazole scaffolds have been incorporated into molecules designed to act as antioxidants. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com

Research has shown that the antioxidant potential of these hybrid molecules can be influenced by the specific substituents on the heterocyclic rings. For instance, in a series of N-methyl substituted thiazole-derived polyphenolic compounds, derivatives 7j and 7k showed significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox in multiple assays. nih.gov Another study on synthetic quinoline derivatives found that while all tested compounds showed activity against the ABTS cation radical, only one derivative with a 4'-hydroxyphenylamino group (Qui3) had noticeable potential against the DPPH radical. nih.govmdpi.com The presence of hydroxyl (-OH) groups often correlates with higher antioxidant activity. nih.gov

Table 3: Antioxidant Activity of Selected Quinoline and Thiazole Derivatives

Compound Class Assay Activity Metric Notable Finding Source
Quinoline-hydrazone Derivative DPPH IC₅₀ 843.5 ppm (Higher activity than benzimidazole (B57391) analogue) nih.gov
New Substituted Hantzsch Thiazole Derivative (Compound 19) DPPH IC₅₀ 9.48 µg/mL researchgate.net
Thiazolyl-polyphenolic Compounds (7j, 7k) DPPH, ABTS, etc. - Enhanced activity vs. standards (ascorbic acid, Trolox) nih.gov
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) DPPH AAEAC Highest potential among tested quinoline derivatives mdpi.com
1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2) ABTS TEAC Highest activity against ABTS cation radical mdpi.com

Anticonvulsant Properties

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including those containing quinoline and thiazole rings. biointerfaceresearch.com Preclinical screening of these compounds is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. nih.govmdpi.com

A study involving a series of quinoline-incorporated substituted thiadiazoles identified compounds with significant anticonvulsant activity. nih.gov Compounds 6d and 6e provided protection against seizures in both MES and scPTZ models at a dose of 30 mg/kg. nih.gov Another compound, 7f, was protective in both models at a 100 mg/kg dose. nih.gov In a separate study, a series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives were synthesized and evaluated. nih.gov The most active compound, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g), exhibited a median effective dose (ED₅₀) of 8.80 mg/kg in the MES test, indicating high potency. nih.gov The protective index for this compound was found to be 20.0, suggesting a favorable separation between efficacy and neurotoxicity. nih.gov

Table 4: Anticonvulsant Activity of Selected Quinoline-Thiazole and Related Derivatives

Compound Test Model Activity Metric Value (mg/kg) Source
6d, 6e (Quinoline-thiadiazole) MES & scPTZ Protective Dose 30 nih.gov
7f (Quinoline-thiadiazole) MES & scPTZ Protective Dose 100 nih.gov
8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g) MES ED₅₀ 8.80 nih.gov
Carbamazepine (Reference) MES ED₅₀ 20.12 nih.gov
8-heptylamino-5,6-dihydro-4H-benzo[f] nih.govnih.govnih.govtriazolo[4,3-a]azepine (136) MES ED₅₀ 19.0 nih.gov

Dopamine (B1211576) Receptor Modulation (e.g., D2/D3 agonists)

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for drugs treating neuropsychiatric disorders. The quinoline scaffold is present in several compounds designed to modulate these receptors. Sumanirole (B131212), an (R)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivative, is a well-characterized agonist with high selectivity for the D2 receptor over other dopamine receptor subtypes. nih.gov In cell-based assays, sumanirole acts as a fully efficacious agonist with EC₅₀ values ranging from 17 to 75 nM. nih.gov

Research into structurally constrained hybrid molecules has also yielded potent dopamine receptor ligands. A series of trans-octahydrobenzo[f]quinoline derivatives showed high affinity for both D2 and D3 receptors. nih.govnih.gov One lead compound, the (-)-isomer of trans-octahydrobenzo[f]-quinolin-7-ol (compound 8), displayed Kᵢ values of 49.1 nM for the D2 receptor and 14.9 nM for the D3 receptor. nih.govnih.gov

Additionally, by applying a bioisosteric approach, a series of benzothiazole-based ligands were developed that act as antagonists at D2 and D3 receptors. frontiersin.org One such compound (compound 7) showed high dual affinity, with a Kᵢ of 2.8 nM at the human D2S receptor and 3.0 nM at the human D3 receptor. frontiersin.org These studies demonstrate that the quinoline-thiazole framework and its bioisosteres can be effectively tailored to achieve high affinity and varying functional activities at dopamine D2 and D3 receptors.

Table 5: Dopamine Receptor Binding and Functional Activity of Selected Quinoline and Thiazole Derivatives

Compound Receptor Target(s) Activity Type Metric Value (nM) Source
Sumanirole D₂ Agonist EC₅₀ 17 - 75 nih.gov
(-)-trans-octahydrobenzo[f]-quinolin-7-ol (8) D₂ Binding Affinity Kᵢ 49.1 nih.govnih.gov
(-)-trans-octahydrobenzo[f]-quinolin-7-ol (8) D₃ Binding Affinity Kᵢ 14.9 nih.govnih.gov
Benzothiazole Derivative (7) D₂S / D₃ Antagonist Kᵢ 2.8 / 3.0 frontiersin.org
Benzothiazole Derivative (8) D₂S / D₃ Binding Affinity Kᵢ 3.2 / 8.5 frontiersin.org

Structure Activity Relationship Sar Studies of Quinoline Thiazole Compounds

Impact of Substituent Modifications on Biological Activities

The type, position, and electronic properties of substituents on the quinoline-thiazole core are critical determinants of biological activity.

The biological activity of quinoline-thiazole derivatives can be significantly altered by the nature and placement of various substituents. Research has shown that both the electronic properties (electron-donating or electron-withdrawing) and the position of these substituents play a crucial role in the antimicrobial and anticancer activities of these compounds. acs.orgnih.gov

In the context of antifungal activity, particularly against Candida species, the substitution pattern on a phenyl ring attached to the thiazole (B1198619) moiety has been shown to be a key factor. acs.orgnih.gov For instance, against C. glabrata, the introduction of a 4-chloro, 4-cyano, or 4-methyl group on the phenyl ring can dramatically increase activity. acs.orgnih.gov Generally, electron-donating groups have been observed to confer higher antifungal activity than electron-withdrawing groups. acs.org The position of the substituent is also critical; for example, in the case of anti-C. parapsilosis activity, an electron-donating group at the para position of the phenyl ring was found to be four times more active than the same group at the meta position. acs.org

Conversely, for antibacterial activity, electron-withdrawing groups on the phenyl ring, such as fluoro or nitro groups, have been shown to enhance efficacy. nih.gov This is attributed to the increased lipophilicity of the molecule, which facilitates its diffusion across bacterial membranes. The most potent antibacterial effects are often observed when these electron-withdrawing substituents are at the para position of the phenyl ring. nih.gov

The substitution on the quinoline (B57606) ring itself also has a profound impact. For example, a substituent at the N-quinoline moiety appears to decrease the ability of these compounds to inhibit certain enzymes and suppress cytotoxic activity. researchgate.net On the other hand, a chloro group at the R2 position of the quinolone ring has been associated with very high potency in enzyme inhibition and tumor cell growth suppression. researchgate.net

Compound SeriesSubstituent ModificationEffect on Biological ActivityReference
Quinoline-Thiazole-Phenyl Hybrids4-Cl, 4-CN, or 4-CH3 on phenyl ringTremendously increased anticandidal activity against C. glabrata. acs.orgnih.gov
Quinoline-Thiazole-Phenyl HybridsElectron-donating groups on phenyl ringHigher antifungal activity compared to electron-withdrawing groups. acs.org
Quinoline-Thiazole-Phenyl HybridsElectron-donating group at para-position vs. meta-position of phenyl ring4-fold increase in activity against C. parapsilosis. acs.org
Thiazole-1,3,4-Oxadiazole HybridsElectron-withdrawing groups (e.g., F, NO2) at para-position of phenyl ringEnhanced antibacterial activity. nih.gov
Quinolone DerivativesSubstituent at N-quinoline moietyDecreased ERK2 inhibition and cytotoxic activity. researchgate.net
Quinolone DerivativesCl at R2 position of quinolone ringVery high potency towards ERK2 inhibition and tumor growth suppression. researchgate.net

The nature of the chemical bridge connecting the quinoline and thiazole rings is another critical factor influencing the biological profile of these compounds. A variety of linkers have been explored, with the hydrazone moiety being a common choice in many synthesized derivatives. acs.orgnih.gov This linkage is often incorporated in the design of novel quinoline-thiazole hybrids with antimicrobial properties. acs.orgnih.gov

Relationship between Molecular Conformation and Biological Efficacy

The three-dimensional arrangement of a molecule, or its conformation, is a key determinant of its biological efficacy. For quinoline-thiazole compounds, the relative orientation of the quinoline and thiazole rings, as well as any substituents, can significantly impact their ability to bind to target enzymes or receptors.

Crystallographic studies of novel quinoline-based thiazole derivatives have provided insights into their molecular geometry. nih.govacs.org For example, in one derivative, the molecule was found to be almost flat, with the five-membered thiazole ring making small dihedral angles with the quinoline and phenyl rings. nih.govacs.org The planarity of the molecule can be influenced by the nature of the substituents. For instance, a nitro group attached to the quinoline ring can be slightly deviated from the mean plane of the ring. nih.govacs.org

Molecular docking studies have been employed to predict the binding modes of quinoline-thiazole derivatives with their biological targets. These studies suggest that these compounds can interact with enzymes like BCR-ABL1 tyrosine kinase, which is implicated in chronic myeloid leukemia. scielo.br The interactions are often a combination of hydrogen bonds and van der Waals forces. rsc.org The conformation of the molecule determines which specific interactions are possible, and thus plays a direct role in its biological efficacy.

Design Principles for Enhancing Bioactivity and Selectivity

Based on the available SAR data, several design principles can be formulated to guide the development of more potent and selective quinoline-thiazole compounds.

Hybridization : The combination of the quinoline and thiazole moieties into a single hybrid molecule is a promising strategy for developing new biocidal agents. nih.govjohnshopkins.edu This approach can lead to compounds with enhanced biological activity compared to the individual components.

Targeted Substitutions : The strategic placement of specific substituents can be used to fine-tune the biological activity. For antifungal agents, electron-donating groups on a phenyl substituent are often beneficial, while for antibacterial agents, electron-withdrawing groups may be preferred. acs.orgnih.gov

Linker Optimization : The choice of the bridging moiety between the quinoline and thiazole rings can influence the compound's conformational flexibility and binding affinity. The use of different linkers should be explored to optimize the interaction with the biological target.

Conformational Rigidity/Flexibility : Depending on the target, either a more rigid or a more flexible molecule may be desirable. The introduction of specific substituents or linkers can be used to control the conformational properties of the molecule.

Selectivity : To minimize off-target effects, it is important to design compounds that are selective for their intended biological target. This can be achieved by exploiting subtle differences in the binding sites of different enzymes or receptors. For example, in the design of antifungal agents, a key strategy is to inhibit the fungal lanosterol (B1674476) 14α-demethylase (LDM) without inhibiting the human aromatase (HA) enzyme. acs.orgnih.gov

SAR Insights from Analogues and Derivatives

The synthesis and biological evaluation of various analogues and derivatives of the core quinoline-thiazole structure have provided valuable SAR insights. For example, in a series of quinoline-thiazole hybrids designed as antileukemic agents, it was found that the nature of the substituent on the phenyl ring of the thiazole moiety had a significant impact on cytotoxicity. scielo.br

The study of thiazole derivatives containing a guanidine (B92328) group has led to the discovery of potent inhibitors of vascular adhesion protein-1 (VAP-1), a potential therapeutic target for inflammatory diseases. nih.gov This highlights the potential for discovering novel biological activities by exploring different classes of derivatives.

The SAR of thiazole-containing compounds is a rich field of study, with many general principles that can be applied to the specific case of quinoline-thiazoles. For instance, it is a well-established principle that the introduction of certain substituents can modulate the lipophilicity of a molecule, which in turn can affect its ability to cross biological membranes and reach its target. nih.gov

Analogue/Derivative ClassKey Structural FeatureSAR InsightReference
Quinoline-Thiazole HybridsVaried substituents on the phenyl ring of the thiazole moietySignificant impact on antileukemic cytotoxicity. scielo.br
Quinoline-Thiazole AntifungalsReplacement of phenyl ring with pyridine (B92270) or naphthalenePreservation or enhancement of antifungal activity. acs.orgnih.gov
Thiazole-Guanidine DerivativesInclusion of a guanidine groupPotent inhibition of vascular adhesion protein-1 (VAP-1). nih.gov
General Thiazole DerivativesModulation of lipophilicity through substitutionAffects ability to cross biological membranes and reach the target. nih.gov

Computational and Theoretical Investigations of 5 Methyl 2 Quinolin 5 Yl Thiazole

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for identifying potential biological targets.

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into molecular geometry, reactivity, and other spectroscopic properties. researchgate.netdntb.gov.ua

Molecular Electrostatic Potential (MEP) MappingAn MEP map illustrates the charge distribution on the surface of a molecule.nih.govresearchgate.netThis subsection would have provided a visual representation of "5-Methyl-2-(quinolin-5-yl)thiazole," with colors indicating electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.nih.govThis information is vital for understanding how the molecule would interact with biological receptors and other molecules.nih.gov

Without specific studies on "this compound," the tables and detailed research findings required for the article cannot be accurately provided. Further experimental and computational research on this specific compound is needed before a comprehensive scientific article can be written.

Spectroscopic Property Prediction (UV-Vis, NMR, IR)

Computational chemistry, particularly through Density Functional Theory (DFT), offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are vital for structural elucidation and for correlating theoretical models with experimental data.

UV-Vis Spectroscopy: The electronic absorption spectra of organic compounds are predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). For this compound, TD-DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The predicted transitions help in understanding the photophysical behavior of the molecule. bohrium.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable DFT-based approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net By optimizing the molecule's geometry and applying the GIAO method, it is possible to predict the chemical shifts for each proton and carbon atom in this compound. These theoretical values are benchmarked against standards like tetramethylsilane (B1202638) (TMS) and are invaluable for assigning signals in experimentally obtained spectra. researchgate.netresearchgate.net For instance, protons on the quinoline (B57606) ring are expected to appear in the aromatic region, while the methyl group protons on the thiazole (B1198619) ring would show a characteristic singlet in the aliphatic region. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally by performing a frequency analysis on the optimized molecular geometry. DFT methods are used to compute the harmonic vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. nih.gov These calculated frequencies help in assigning the absorption bands observed in an experimental FT-IR spectrum. Key predicted vibrations for this compound would include C=N and C=C stretching vibrations from the aromatic quinoline and thiazole rings, C-H stretching and bending modes, and the characteristic C-S stretching of the thiazole moiety. tsijournals.com

Table 1: Predicted Spectroscopic Data for this compound This table presents representative theoretical values based on computational methods applied to analogous quinoline and thiazole structures.

Parameter Predicted Value Associated Functional Group / Atom
UV-Vis (λmax) ~300-350 nm π → π* transitions in the conjugated system
¹H NMR (δ, ppm) 8.0 - 9.0 Quinoline ring protons
7.0 - 7.5 Thiazole ring proton
2.4 - 2.6 Methyl (CH₃) group protons
¹³C NMR (δ, ppm) 145 - 165 Thiazole ring carbons (C2, C5)
120 - 150 Quinoline ring carbons
15 - 20 Methyl (CH₃) group carbon
IR (ν, cm⁻¹) 3100 - 3000 Aromatic C-H stretch (quinoline, thiazole)
1620 - 1550 C=N stretch (thiazole)
1580 - 1450 C=C stretch (aromatic rings)

In Silico ADME/Tox Predictions

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) predictions are essential for evaluating the drug-likeness of a compound. Various computational models and software can predict these properties for this compound based on its structure.

These predictions assess key physicochemical and pharmacokinetic parameters. Properties like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated to evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five. acs.org Good oral bioavailability is often predicted for compounds that adhere to these rules. mspsss.org.ua Further predictions can estimate gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes and transport proteins. For instance, predictions can indicate whether the compound is likely to be a substrate or inhibitor of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) or P-glycoprotein. mspsss.org.uanih.gov

Table 2: Predicted ADME/Tox Profile for this compound This table contains values predicted using computational models for ADME/Tox properties, excluding specific dosage or adverse effects.

Property Predicted Value / Outcome Significance
Molecular Weight ~238.3 g/mol Conforms to Lipinski's Rule (<500)
logP (Lipophilicity) 3.0 - 4.0 Indicates good membrane permeability
Topological Polar Surface Area (TPSA) < 90 Ų Suggests good oral bioavailability
Hydrogen Bond Donors 0 Conforms to Lipinski's Rule (<5)
Hydrogen Bond Acceptors 2 (N atoms) Conforms to Lipinski's Rule (<10)
Lipinski's Rule of Five No violations High drug-likeness potential
GI Absorption High Likely well-absorbed from the gut
BBB Permeability Low to Moderate May have limited central nervous system effects
P-glycoprotein Substrate Likely No May not be subject to active efflux
CYP450 2D6 Inhibition Likely Inhibitor Potential for drug-drug interactions
hERG Inhibition Low Probability Lower risk of cardiotoxicity

| Mutagenicity (AMES Test) | Low Probability | Unlikely to be mutagenic |

Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide deep insights into its conformational flexibility and how it interacts with biological macromolecules, such as proteins. nih.gov

An MD simulation begins with a starting structure of the molecule, often placed within a simulated physiological environment (e.g., a box of water molecules). The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over very short time steps. nih.gov

By running the simulation for nanoseconds or longer, it is possible to:

Explore the Conformational Landscape: The simulation reveals the different shapes (conformations) the molecule can adopt, their relative stabilities, and the energy barriers between them. This is crucial for understanding how the molecule might fit into a protein's binding site.

Analyze Protein-Ligand Interactions: When this compound is simulated in complex with a target protein, MD can reveal the stability of the binding. nih.gov It allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov This information is vital for understanding the mechanism of action and for designing more potent derivatives.

Future Perspectives in Quinoline Thiazole Research

Exploration of Novel Quinoline-Thiazole Hybrid Scaffolds

The hybridization of the quinoline-thiazole core with other pharmacologically active moieties is a promising strategy to develop new chemical entities with enhanced or novel biological activities. researchgate.netjohnshopkins.edunih.govfrontiersin.org This approach aims to combine the therapeutic advantages of different molecular fragments into a single molecule, potentially leading to improved efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov

Researchers are actively exploring the synthesis of a wide array of hybrid molecules. For instance, the combination of quinoline-thiazole with other heterocyclic systems like coumarin, benzothiadiazole, and triazine has been reported. frontiersin.org The rationale behind this strategy is that the resulting hybrid may exhibit a dual mode of action or a synergistic effect, targeting multiple pathways involved in a disease process. nih.gov

A notable area of investigation involves the creation of quinoline-thiazole hybrids designed as antimicrobial and antifungal agents. researchgate.netjohnshopkins.edu By strategically linking the quinoline (B57606) and thiazole (B1198619) rings, often through a hydrazone bridge, and introducing various substitutions on the thiazole ring, scientists have developed compounds with potent activity against a range of bacterial and fungal strains. nih.govacs.org For example, certain quinoline-thiazole derivatives have demonstrated significant inhibitory effects against pathogens like Aspergillus fumigatus and Neisseria gonorrhoeae. johnshopkins.edu

Furthermore, the synthesis of quinoline-thiazole hybrids is not limited to antimicrobial applications. Other explored hybrids include those with pyrazoline and oxadiazole moieties, which have shown potential as anticancer and antitubercular agents, respectively. nih.govresearchgate.net The modular nature of these hybrid scaffolds allows for systematic modifications and the fine-tuning of their pharmacological profiles.

Table 1: Examples of Explored Quinoline-Thiazole Hybrid Scaffolds

Hybrid ScaffoldTargeted ActivityReference
Quinoline-Thiazole-CoumarinAnticancer frontiersin.org
Quinoline-Thiazole-BenzothiadiazoleNot Specified frontiersin.org
Quinoline-Thiazole-TriazineNot Specified frontiersin.org
Quinoline-Thiazole-HydrazoneAntimicrobial, Antifungal nih.govacs.org
Quinoline-Thiazole-PyrazolineAntimicrobial, Anticancer researchgate.net
Quinoline-Thiazole-OxadiazoleAntitubercular nih.gov

Development of Multi-Targeted Quinoline-Thiazole Compounds

The complexity of many diseases, such as cancer and infectious diseases, often involves multiple biological targets and pathways. This has spurred the development of multi-targeted drugs, which can simultaneously modulate several key proteins or enzymes, offering potential advantages over single-target agents, including enhanced efficacy and a lower likelihood of resistance development.

Quinoline-thiazole derivatives are well-suited for development as multi-targeted agents due to their structural versatility, which allows for interactions with various biological macromolecules. A significant focus in this area is the design of compounds that can inhibit multiple protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, research has been directed towards developing quinoline-thiazole hybrids that can concurrently inhibit both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The simultaneous inhibition of these two receptors is a promising strategy in cancer therapy as it can block both tumor growth and angiogenesis. nih.gov

In the realm of infectious diseases, quinoline-thiazole derivatives are being investigated for their ability to inhibit multiple microbial enzymes. For instance, some compounds have been designed to target both DNA gyrase and lanosterol (B1674476) 14α-demethylase, enzymes that are essential for bacterial and fungal survival, respectively. nih.govnih.gov This dual-inhibition approach could lead to broad-spectrum antimicrobial agents.

The development of such multi-targeted compounds often involves a "scaffold hopping" approach, where structural elements from known inhibitors of different targets are combined to create a new hybrid molecule with the desired polypharmacological profile. nih.gov

Advanced Computational Approaches for Rational Design

The integration of advanced computational methods has become indispensable in the rational design and optimization of quinoline-thiazole derivatives. wiley.com These in silico techniques provide valuable insights into drug-receptor interactions, predict pharmacokinetic properties, and guide the synthesis of more potent and selective compounds, thereby accelerating the drug discovery process. wiley.comresearchgate.netmanchester.ac.uk

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.gov This method has been instrumental in understanding the structure-activity relationships (SAR) of quinoline-thiazole compounds. For example, docking studies have been employed to elucidate the binding modes of these derivatives within the active sites of enzymes like VEGFR2, DNA gyrase, and lanosterol 14α-demethylase. nih.govnih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, providing information on the stability and conformational changes of the system over time. nih.govnih.gov MD simulations, often coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, can be used to estimate the binding free energies of quinoline-thiazole derivatives, helping to identify the most promising candidates for synthesis and biological evaluation. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are employed early in the design phase to assess the drug-likeness and potential liabilities of novel quinoline-thiazole compounds. nih.govacs.org These computational assessments help to prioritize compounds with favorable pharmacokinetic profiles for further development. wiley.com

Focus on Specific Therapeutic Areas with Unmet Needs

Future research on quinoline-thiazole derivatives will increasingly focus on addressing therapeutic areas with significant unmet medical needs. This targeted approach aims to leverage the unique pharmacological properties of this scaffold to develop novel treatments for challenging diseases.

Anticancer Therapy: Cancer remains a leading cause of mortality worldwide, and the development of new and more effective anticancer agents is a critical priority. Quinoline-thiazole derivatives have shown promise as antiproliferative and anti-angiogenic agents. nih.gov Research is focused on developing compounds that target specific cancer-related pathways, such as those involving protein kinases like VEGFR2. nih.gov The goal is to create more selective and less toxic cancer therapies.

Infectious Diseases: The rise of antimicrobial resistance is a major global health threat. Quinoline-thiazole compounds are being actively investigated as a source of new antibacterial and antifungal agents. researchgate.netjohnshopkins.edunih.govnih.gov The ability of these compounds to target essential microbial enzymes makes them attractive candidates for overcoming existing resistance mechanisms. nih.gov

Neurodegenerative Diseases: While less explored, the potential of quinoline-thiazole derivatives in the context of neurodegenerative diseases is an emerging area of interest. The structural features of the quinoline ring are present in some compounds investigated for Alzheimer's disease, suggesting that appropriately functionalized quinoline-thiazole scaffolds could be designed to interact with relevant neurological targets.

Q & A

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂ at the quinoline 8-position) enhance anticancer activity by increasing DNA intercalation.
  • Hydrophobic substituents (e.g., -CF₃) improve membrane permeability, boosting antimicrobial efficacy.
  • Steric hindrance from bulky groups (e.g., -Ph) may reduce binding to target enzymes like DNA gyrase .

What biological activities are commonly reported for thiazole-quinoline hybrids, and what models validate these claims?

Q. Basic

  • Anticancer : IC₅₀ values against HeLa or MCF-7 cells via MTT assays.
  • Antimicrobial : MIC (minimum inhibitory concentration) testing against Staphylococcus aureus or Candida albicans.
  • Antioxidant : DPPH radical scavenging assays .

What mechanistic insights explain the antitumor activity of this compound derivatives?

Q. Advanced

  • Topoisomerase inhibition : Thiazole-quinoline hybrids intercalate DNA, stabilizing Topo II-DNA cleavage complexes.
  • Kinase modulation : Derivatives with pyridinyl extensions inhibit Aurora kinases, disrupting mitosis.
  • ROS induction : Electron-deficient thiazoles generate reactive oxygen species (ROS), triggering apoptosis in triple-negative breast cancer models .

How should researchers address contradictory reports on the antimicrobial efficacy of thiazole-quinoline compounds?

Advanced
Discrepancies often arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls) and clinical isolates in parallel.
  • Biofilm vs. planktonic assays : Biofilm-embedded bacteria show 10–1000x higher resistance; include both models .
  • Synergistic studies : Combine with β-lactams to assess potentiation effects, reducing MIC variability .

Can this compound be integrated into nanotechnology applications?

Q. Advanced

  • Nanoparticle functionalization : Thiazole-quinoline hybrids stabilize gold or silver nanoparticles, enhancing photothermal therapy (PTT) efficiency.
  • Drug delivery : Conjugation with PEGylated liposomes improves solubility and tumor targeting .

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